N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a furan-ethyl moiety at the N1 position and a thiophene-sulfonyl-substituted pyrrolidine group at the N2 position. The oxalamide backbone (N1-C(=O)-C(=O)-N2) is a common structural motif in compounds with diverse applications, ranging from flavor enhancers to antiviral agents.
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c21-16(18-8-7-14-5-2-10-25-14)17(22)19-12-13-4-1-9-20(13)27(23,24)15-6-3-11-26-15/h2-3,5-6,10-11,13H,1,4,7-9,12H2,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNYSAZXQHBABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS Number: 896283-93-5) is a synthetic compound that has garnered interest in various biological applications due to its unique structural features and potential bioactivity. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O5S2, with a molecular weight of 411.5 g/mol. The presence of furan and thiophene rings contributes to its potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 896283-93-5 |
| Molecular Formula | C17H21N3O5S2 |
| Molecular Weight | 411.5 g/mol |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiophene derivatives have been documented to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further exploration in inflammatory disease models.
Enzyme Inhibition
Preliminary studies suggest that the oxalamide group may interact with enzymes like tyrosinase, which is crucial in melanin biosynthesis. Inhibition of tyrosinase can have applications in treating hyperpigmentation disorders. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of tyrosinase activity, which could be extrapolated to predict similar effects for this compound.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Interaction : The heterocyclic rings (furan and thiophene) may engage with specific enzymes, modulating their activity.
- Reactive Oxygen Species (ROS) Scavenging : The presence of functional groups may allow the compound to act as an antioxidant, scavenging ROS and reducing oxidative stress in cells.
- Cell Signaling Pathway Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation, potentially through receptor interactions.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related compounds:
- Tyrosinase Inhibition : Studies on similar oxalamide derivatives have shown significant inhibition of tyrosinase activity, with IC50 values ranging from 0.0433 µM to 0.28 µM for monophenolase and diphenolase activities respectively .
- Anti-inflammatory Activity : Compounds with similar structural motifs have been reported to reduce inflammation in animal models by inhibiting COX enzymes.
- Antimicrobial Activity : Related furan-thiophene compounds have demonstrated broad-spectrum antimicrobial effects against various pathogens.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Compounds
Key Structural Features
The target compound’s structure is distinguished by:
- N1 substituent : 2-(furan-2-yl)ethyl group.
- N2 substituent : (1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl group.
Comparisons with structurally related oxalamides are summarized below:
Substituent-Driven Functional Differences
- Aromatic vs. Aliphatic Groups : S336 and the target compound both incorporate aromatic N1 groups (methoxybenzyl vs. furan-ethyl), but S336’s pyridine and methoxy groups enhance its affinity for umami taste receptors (hTAS1R1/hTAS1R3) . The target’s furan and thiophene-sulfonyl groups may favor interactions with enzymes or viral proteins.
- Sulfonyl vs. Hydroxyethyl Groups : The thiophene-sulfonyl group in the target compound contrasts with the hydroxyethyl-thiazole moiety in compound 15 (), which contributes to antiviral activity against HIV . Sulfonyl groups often improve metabolic stability and binding specificity.
Flavor-Enhancing Oxalamides
S336 and its analogs (e.g., S5456) are potent umami agonists with regulatory approval for food use. Key findings:
- Mechanism : Activation of hTAS1R1/hTAS1R3 receptors .
- Safety: No observed adverse effect level (NOEL) of 100 mg/kg bw/day in rats, with margins of safety exceeding 500 million for human exposure .
- Metabolism : Rapid hepatic metabolism without amide hydrolysis, minimizing toxicity .
The target compound’s lack of methoxy or pyridine groups likely precludes flavor-enhancing activity, but its sulfonyl group could influence metabolic pathways.
Antiviral and Medicinal Oxalamides
Compound 15 () demonstrates antiviral activity via inhibition of HIV entry, attributed to its thiazole-pyrrolidine and chlorophenyl groups .
Metabolic and Toxicological Profiles
- Target Compound: Metabolic fate is unknown, but the sulfonyl group could slow degradation compared to hydroxyethyl or methoxy substituents.
Regulatory Status
Preparation Methods
Route 1: Alkylation of Furan-2-ylmethanol
Furan-2-ylmethanol undergoes Michael addition with acrylonitrile in the presence of a Lewis acid (e.g., BF₃·Et₂O), followed by reduction using LiAlH₄ to yield 2-(furan-2-yl)ethylamine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Acrylonitrile, BF₃·Et₂O | THF | 0–5°C | 78% |
| 2 | LiAlH₄ | Diethyl ether | Reflux | 85% |
Route 2: Reductive Amination
Furan-2-carbaldehyde reacts with nitroethane under hydrogenation conditions (H₂, Pd/C) to form 2-(furan-2-yl)ethylamine.
Synthesis of N2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amine
Sulfonylation of Pyrrolidin-2-ylmethanol
Pyrrolidin-2-ylmethanol is treated with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{Pyrrolidin-2-ylmethanol} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-ylmethanol}
$$
Optimization :
Conversion to Amine
The alcohol intermediate undergoes Mitsunobu reaction with phthalimide to introduce the amine group, followed by hydrazinolysis to yield the primary amine:
$$
\text{1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-ylmethanol} \xrightarrow{\text{Ph₃P, DIAD, Phthalimide}} \text{Phthalimide-protected amine} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{(1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methylamine}
$$
Key Data :
Oxalamide Coupling
Stepwise Coupling via Oxalyl Chloride
N1-substituent activation :
2-(Furan-2-yl)ethylamine reacts with oxalyl chloride in DCM at −10°C to form the monoacyl chloride intermediate.N2-substituent coupling :
The intermediate is treated with (1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methylamine in the presence of TEA, yielding the target compound.
$$
\text{2-(Furan-2-yl)ethylamine} + \text{ClCOCOCl} \rightarrow \text{Monoacyl chloride} \xrightarrow{\text{N2-amine, TEA}} \text{N1-(2-(Furan-2-yl)ethyl)-N2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide}
$$
Optimized Conditions :
- Temperature: −10°C (Step 1); 25°C (Step 2).
- Solvent: DCM.
- Yield: 74% after silica gel chromatography (DCM/methanol 95:5).
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
- Melting Point : 162–164°C.
Q & A
Q. What are the key synthetic pathways for N1-(2-(furan-2-yl)ethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic intermediates (furan and thiophene derivatives). Key steps include:
- Coupling reactions : Formation of the oxalamide core via condensation of oxalic acid derivatives with amine-functionalized intermediates.
- Functionalization : Introduction of the thiophen-2-ylsulfonyl group to the pyrrolidine ring under sulfonylation conditions (e.g., using thiophene-2-sulfonyl chloride).
- Purification : Chromatography or recrystallization to isolate the final product . Reaction optimization (e.g., temperature, solvent choice) is critical to achieving yields >70% .
Q. How is the compound structurally characterized to confirm purity and identity?
A combination of spectroscopic and analytical methods is employed:
- NMR spectroscopy : 1H and 13C NMR to verify connectivity of furan, thiophene, and pyrrolidine moieties.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ = ~480–500 g/mol based on analogs) .
- IR spectroscopy : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O peaks (~1150–1300 cm⁻¹) .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
While direct data is limited, analogs with similar structures exhibit:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers .
- Stability : Susceptibility to hydrolysis in acidic/basic conditions due to the oxalamide bond. Storage at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies include:
- Substituent modification : Varying the thiophene sulfonyl group (e.g., replacing with methylsulfonyl) to alter receptor binding .
- Scaffold hopping : Testing pyrrolidine vs. piperidine rings to assess conformational flexibility .
- Bioassays : Screening derivatives in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .
Q. What experimental approaches elucidate the compound’s mechanism of action in disease models?
- Molecular docking : Computational modeling to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .
- Surface plasmon resonance (SPR) : Quantifying binding kinetics (KD values) with purified proteins .
- Cellular assays : Measuring apoptosis (via flow cytometry) or anti-proliferative effects (MTT assay) in cancer cell lines .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from:
- Assay variability : Standardizing protocols (e.g., cell line selection, incubation time) to improve reproducibility .
- Metabolic instability : Using liver microsomes to assess compound degradation and identify metabolically resistant analogs .
- Off-target effects : Employing CRISPR/Cas9 knockout models to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
